

Validating ACHP's Inhibition of NF- κ B Activation: A Comparative Guide

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Compound of Interest

Compound Name: ACHP

Cat. No.: B1663735

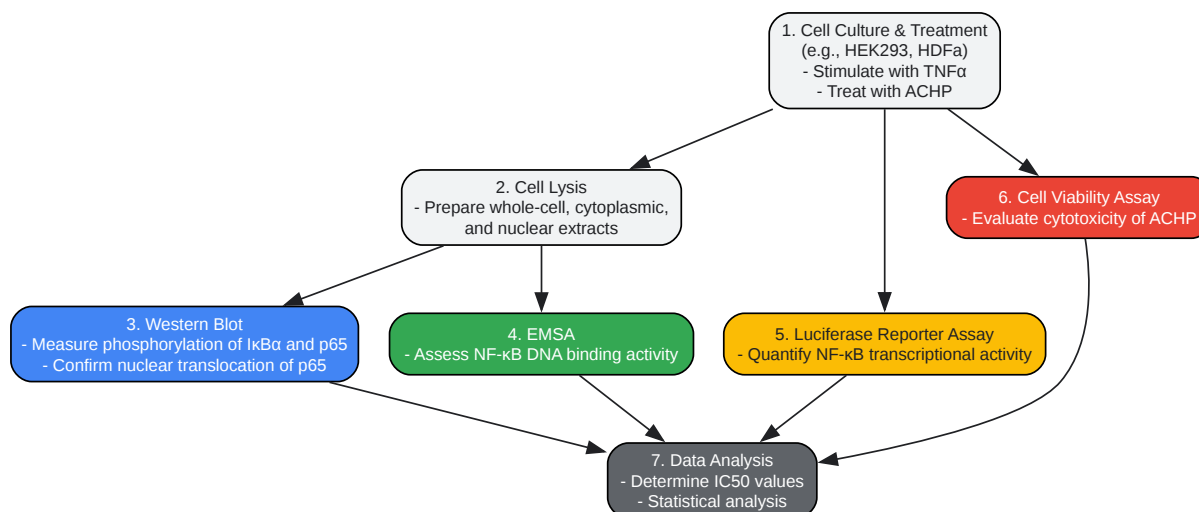
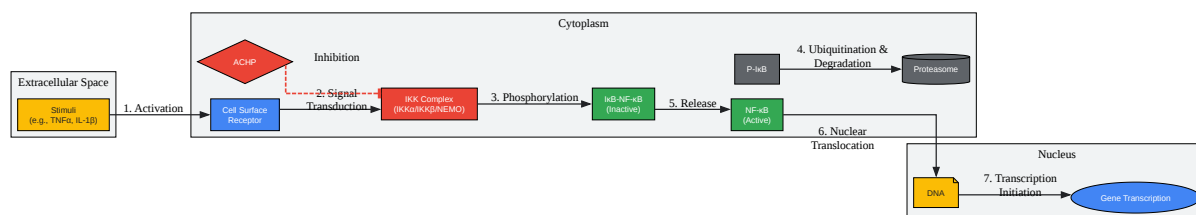
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Nuclear Factor-kappa B (NF- κ B) is a crucial transcription factor family that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Its dysregulation is implicated in numerous diseases, making the NF- κ B signaling pathway a significant target for therapeutic drug development.[1][3][4] This guide provides a comprehensive overview of 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile (**ACHP**), a selective inhibitor of the I κ B kinase (IKK) complex, and compares its performance with other NF- κ B inhibitors, supported by experimental data and detailed protocols.[5]

Mechanism of Action: How ACHP Inhibits NF- κ B Activation

In unstimulated cells, NF- κ B dimers are held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins.[4][5] Various stimuli can activate the IKK complex, which then phosphorylates I κ B proteins. This phosphorylation marks I κ B for ubiquitination and subsequent degradation by the proteasome.[4][6] The degradation of I κ B frees NF- κ B to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][5][6]

ACHP is a selective inhibitor of IKK, specifically targeting the catalytic subunits IKK α and IKK β . [5][7] By inhibiting IKK, **ACHP** prevents the phosphorylation and subsequent degradation of I κ B, thereby keeping the NF- κ B/I κ B complex in the cytoplasm and blocking NF- κ B's nuclear translocation and transcriptional activity.[5]



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